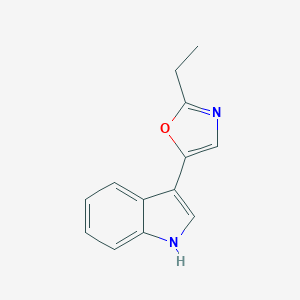

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a phenyl ring substituted with hydroxy and difluoro groups, which can influence its chemical behavior and physical properties. While the provided papers do not directly discuss N-(2,3-Difluoro-4-hydroxyphenyl)acetamide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or other acylating agents. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide could potentially be achieved through a similar acylation reaction using a difluorophenol precursor.

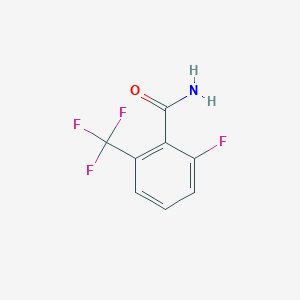

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonds and the potential for intramolecular interactions. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, shows a significant dihedral angle between the phenyl rings and the acetamide group, indicating the potential for steric interactions . This suggests that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide may also exhibit a complex geometry that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the phenyl ring. The presence of a hydroxy group can lead to intramolecular hydrogen bonding, as seen in substituted N-(2-hydroxyphenyl)acetamides . Additionally, the fluorine atoms could affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the presence of hydrogen bonds can impact the compound's solubility and melting point . The difluoro substitution may also influence the acidity of the hydroxy group and the overall polarity of the molecule, affecting its solubility in different solvents. The crystal structure analysis of similar compounds provides insights into the potential intermolecular interactions that could occur in the solid state, such as hydrogen bonding and π-π interactions .

科学的研究の応用

Precursors in Organic Synthesis

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide derivatives have been utilized in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared and used as precursors for 3,3-difluoroazetidinones, showcasing an alternative route to these compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Chemical Synthesis and Optimization

In the field of chemical engineering, derivatives of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide are important intermediates. An example is N-(2-hydroxyphenyl)acetamide, used in the natural synthesis of antimalarial drugs. Process optimization, mechanism, and kinetics of its chemoselective acetylation have been studied, providing valuable insights into efficient synthetic routes (Magadum & Yadav, 2018).

Structural and Property Analysis

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the synthesis and structural investigation of these compounds. This includes studies on their NMR spectroscopy, X-ray single-crystal analysis, and other properties, contributing to a deeper understanding of their chemical characteristics (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Catalytic and Green Chemistry

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide and its derivatives are used in developing green chemistry methods. For example, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide demonstrates an environmentally friendly approach in the production of dyes and intermediates (Zhang, 2008).

Exploring Drug Mechanisms

While excluding direct drug use and dosage information, research on analogs like N-(4-Hydroxyphenyl)acetamide (paracetamol) is essential for understanding the mechanisms of widely used analgesics. This research provides insights into the analgesic effects and potential treatment strategies (Toussaint et al., 2010).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing acetaminophen derivatives, which involve N-(4-hydroxyphenyl)acetamide. This represents an innovative approach in the field of electrochemistry and pharmaceutical synthesis (Nematollahi, Momeni, & Khazalpour, 2014).

特性

IUPAC Name |

N-(2,3-difluoro-4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXYODLCLWADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439212 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide | |

CAS RN |

155020-53-4 |

Source

|

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)